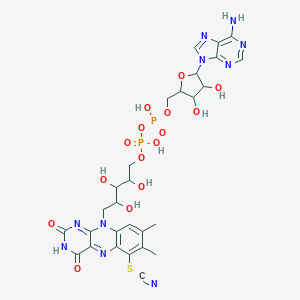
6-Thiocyanato-fad
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thiocyanato-fad is a flavin adenine dinucleotide (FAD) analog that has been extensively studied due to its potential applications in scientific research. This molecule is a derivative of FAD, which is an important coenzyme involved in various metabolic reactions in living organisms. The thiocyanate group at position 6 of the isoalloxazine ring of FAD makes 6-thiocyanato-fad a unique molecule with distinct properties.
Scientific Research Applications
6-Thiocyanato-fad has been used in various scientific research applications, including enzyme kinetics, protein structure-function studies, and fluorescence imaging. This molecule can be used as a fluorescent probe to monitor protein-protein interactions, enzyme-substrate interactions, and conformational changes in proteins. It has also been used to study the mechanism of action of flavoenzymes, such as monoamine oxidase and glucose oxidase.
Mechanism Of Action
The thiocyanate group at position 6 of the isoalloxazine ring of 6-thiocyanato-fad makes it a unique molecule with distinct properties. The presence of the thiocyanate group alters the redox properties of the molecule, which affects its interaction with enzymes and proteins. The thiocyanate group can also act as a hydrogen bond acceptor, which can affect the binding affinity of the molecule for proteins and enzymes.
Biochemical And Physiological Effects
6-Thiocyanato-fad has been shown to affect the activity of various enzymes and proteins. It has been reported to inhibit the activity of monoamine oxidase and glucose oxidase, two important flavoenzymes involved in neurotransmitter metabolism and glucose oxidation, respectively. The molecule has also been shown to bind to proteins involved in DNA repair and transcription, which suggests a potential role in the regulation of gene expression.
Advantages And Limitations For Lab Experiments
The advantages of using 6-thiocyanato-fad in lab experiments include its high yield of synthesis, ease of purification, and unique properties that make it a valuable tool for studying enzyme kinetics and protein structure-function relationships. However, the limitations of using this molecule include its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
For research on 6-thiocyanato-fad include the development of new synthetic methods for producing the molecule, the identification of new enzymes and proteins that interact with the molecule, and the development of new applications for the molecule in scientific research. The potential use of 6-thiocyanato-fad as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders is also an area of interest for future research.
Synthesis Methods
The synthesis of 6-thiocyanato-fad involves the reaction of 6-Thiocyanato-fad with thiocyanate ion. The reaction can be carried out under mild conditions in aqueous solution. The yield of the reaction is typically high, and the product can be purified by column chromatography. The structure of 6-thiocyanato-fad has been confirmed by various spectroscopic techniques, including UV-Vis, fluorescence, and NMR spectroscopy.
properties
CAS RN |
101760-87-6 |
|---|---|
Product Name |
6-Thiocyanato-fad |
Molecular Formula |
C28H32N10O15P2S |
Molecular Weight |
842.6 g/mol |
IUPAC Name |
[10-[5-[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2,3,4-trihydroxypentyl]-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-6-yl] thiocyanate |
InChI |
InChI=1S/C28H32N10O15P2S/c1-10-3-12-16(22(11(10)2)56-7-29)34-18-25(35-28(45)36-26(18)44)37(12)4-13(39)19(41)14(40)5-50-54(46,47)53-55(48,49)51-6-15-20(42)21(43)27(52-15)38-9-33-17-23(30)31-8-32-24(17)38/h3,8-9,13-15,19-21,27,39-43H,4-6H2,1-2H3,(H,46,47)(H,48,49)(H2,30,31,32)(H,36,44,45) |
InChI Key |
PLNGEFWUGKMPAV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1C)SC#N)N=C3C(=O)NC(=O)N=C3N2CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
synonyms |
6-SCN-FAD 6-thiocyanato-FAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)




![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

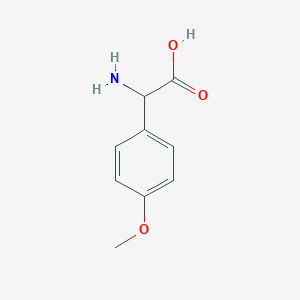
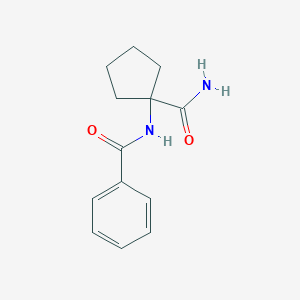
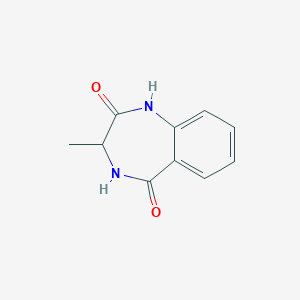
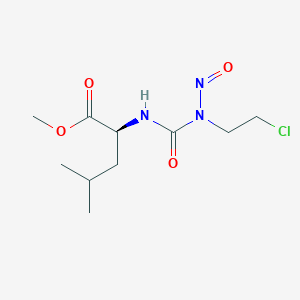
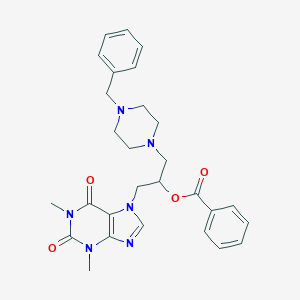
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)